N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves multiple steps. One common approach is to start with the preparation of the 2-chloro-5-(trifluoromethyl)phenyl intermediate, which can be synthesized through a halogenation reaction. The thiophen-2-yl-1,2,4-oxadiazole moiety is then introduced via a cyclization reaction involving appropriate precursors. The final step involves coupling the two intermediates under specific conditions to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is explored for its potential use in the development of advanced materials due to its unique structural features.
Biological Research: The compound is investigated for its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-5-(trifluoromethyl)phenyl)tetradecanamide: This compound shares a similar core structure but differs in the length of the alkyl chain.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Another related compound with a similar trifluoromethylphenyl group but different substituents.
Uniqueness
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is unique due to its combination of a trifluoromethylphenyl group with a thiophen-2-yl-1,2,4-oxadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S/c18-11-7-6-10(17(19,20)21)9-12(11)22-14(25)4-1-5-15-23-16(24-26-15)13-3-2-8-27-13/h2-3,6-9H,1,4-5H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAZPQHWQHVJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.